molecular formula C29H21F3N2O2 B15294011 3-[3-[4-[4-(Trifluoromethyl)phenyl]-1H-indole-1-yl]benzylamino]benzoic acid

3-[3-[4-[4-(Trifluoromethyl)phenyl]-1H-indole-1-yl]benzylamino]benzoic acid

Cat. No.: B15294011
M. Wt: 486.5 g/mol
InChI Key: XPJOGIGKCTXMJB-UHFFFAOYSA-N
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Description

3-[3-[4-[4-(Trifluoromethyl)phenyl]-1H-indole-1-yl]benzylamino]benzoic acid is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an indole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-[4-[4-(Trifluoromethyl)phenyl]-1H-indole-1-yl]benzylamino]benzoic acid typically involves multiple steps, including the formation of the indole core, the introduction of the trifluoromethyl group, and the final coupling reactions. Common synthetic routes may include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[3-[4-[4-(Trifluoromethyl)phenyl]-1H-indole-1-yl]benzylamino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzoic acid moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[3-[4-[4-(Trifluoromethyl)phenyl]-1H-indole-1-yl]benzylamino]benzoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-[4-[4-(Trifluoromethyl)phenyl]-1H-indole-1-yl]benzylamino]benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)phenylboronic acid
  • 3-Fluoro-4-(trifluoromethyl)benzoic acid
  • 4-(Trifluoromethyl)phenylacetic acid

Uniqueness

Compared to similar compounds, 3-[3-[4-[4-(Trifluoromethyl)phenyl]-1H-indole-1-yl]benzylamino]benzoic acid stands out due to its unique indole structure combined with the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C29H21F3N2O2

Molecular Weight

486.5 g/mol

IUPAC Name

3-[[3-[4-[4-(trifluoromethyl)phenyl]indol-1-yl]phenyl]methylamino]benzoic acid

InChI

InChI=1S/C29H21F3N2O2/c30-29(31,32)22-12-10-20(11-13-22)25-8-3-9-27-26(25)14-15-34(27)24-7-1-4-19(16-24)18-33-23-6-2-5-21(17-23)28(35)36/h1-17,33H,18H2,(H,35,36)

InChI Key

XPJOGIGKCTXMJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC3=C(C=CC=C32)C4=CC=C(C=C4)C(F)(F)F)CNC5=CC=CC(=C5)C(=O)O

Origin of Product

United States

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